molecular formula C11H25NO B13274240 3-(Octan-2-ylamino)propan-1-ol

3-(Octan-2-ylamino)propan-1-ol

Cat. No.: B13274240
M. Wt: 187.32 g/mol
InChI Key: CZXZRVJHHLKCQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Octan-2-yl)amino]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with octan-2-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group from octan-2-amine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 3-[(Octan-2-yl)amino]propan-1-ol are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Octan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Octan-2-yl)amino]propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Octan-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Octan-2-yl)amino]propan-1-ol is unique due to the presence of the octan-2-yl group, which imparts distinct hydrophobic characteristics and influences its interactions with biological molecules. This structural feature differentiates it from other propanolamines and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

3-(octan-2-ylamino)propan-1-ol

InChI

InChI=1S/C11H25NO/c1-3-4-5-6-8-11(2)12-9-7-10-13/h11-13H,3-10H2,1-2H3

InChI Key

CZXZRVJHHLKCQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NCCCO

Origin of Product

United States

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